molecular formula C11H10N2O2 B8542446 1-methyl-2-(2-nitrophenyl)-1H-pyrrole

1-methyl-2-(2-nitrophenyl)-1H-pyrrole

Cat. No. B8542446
M. Wt: 202.21 g/mol
InChI Key: QFODCRIPPAXKTM-UHFFFAOYSA-N
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Patent
US06884801B1

Procedure details

1-Methyl-2-(trimethylstannyl)-1H-pyrrole (3.94 g, 14.7 mmol) and 1-bromo-2-nitrobenzene (3.22 g, 15.9 mmol, 1.08 eq) were coupled as in Example 75 to give 2.04 g of 1-methyl-2-(2-nitrophenyl)-1H-pyrrole, which was reduced as in Example 64 to give 1.53 g of 2-(1-methyl-1H-pyrrol-2-yl)aniline.
Quantity
3.94 g
Type
reactant
Reaction Step One
Quantity
3.22 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[Sn](C)(C)C.Br[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[N+:18]([O-:20])=[O:19]>>[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[N+:18]([O-:20])=[O:19]

Inputs

Step One
Name
Quantity
3.94 g
Type
reactant
Smiles
CN1C(=CC=C1)[Sn](C)(C)C
Step Two
Name
Quantity
3.22 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C(=CC=C1)C1=C(C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.04 g
YIELD: CALCULATEDPERCENTYIELD 68.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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